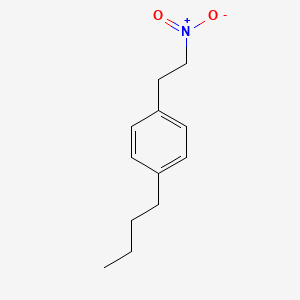

1-Butyl-4-(2-nitro-ethyl)-benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-butyl-4-(2-nitroethyl)benzene |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

ZBXBOAOIEMGCOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-4-(2-nitro-ethyl)-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route and the expected physicochemical and spectroscopic properties of the target compound, 1-Butyl-4-(2-nitro-ethyl)-benzene. The information presented herein is curated for an audience with a strong background in organic chemistry and is intended to support research and development activities.

Synthesis Methodology

The synthesis of this compound can be conceptually approached through a three-step sequence commencing with a Henry-type condensation reaction, followed by dehydration and subsequent reduction. This synthetic strategy is widely employed for the preparation of β-arylnitroalkanes.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates.

Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol (Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base.[1][2]

-

Materials: 4-Butylbenzaldehyde, Nitroethane, Butylamine, Acetic Acid, Ethanol.

-

Procedure:

-

To a solution of 4-butylbenzaldehyde (1 equivalent) in ethanol, add nitroethane (1.5 equivalents).

-

Add butylamine (2 equivalents) as a basic catalyst.[3]

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and acidified with acetic acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene (Dehydration)

The nitroalkene is synthesized by the dehydration of the corresponding nitroalkanol.

-

Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, Acetic Anhydride, Sodium Acetate.

-

Procedure:

-

A mixture of 1-(4-butylphenyl)-2-nitropropan-1-ol (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (5 equivalents) is prepared.

-

The mixture is heated at 100-120 °C for 2-4 hours.

-

After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride.

-

The product is extracted with an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried and concentrated to yield the crude nitroalkene, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Reduction)

The final step involves the selective reduction of the carbon-carbon double bond of the nitroalkene.

-

Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, Sodium Borohydride (NaBH4), Tetrahydrofuran (THF), Methanol.

-

Procedure:

-

Dissolve 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (1 equivalent) in a mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography will yield the final product, this compound.

-

Characterization Data

Due to the absence of experimentally determined data in the searched literature for this compound, the following tables provide predicted physicochemical and spectroscopic properties based on data from structurally analogous compounds. These values should be considered as estimates.

Physicochemical Properties

| Property | Predicted Value | Reference Compounds Used for Estimation |

| Molecular Formula | C12H17NO2 | - |

| Molecular Weight | 207.27 g/mol | - |

| Appearance | Pale yellow oil or low melting solid | General observation for similar nitroalkanes. |

| Boiling Point | > 250 °C (estimated) | Based on the boiling point of 1-butyl-4-nitrobenzene.[4] |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Insoluble in water. | General solubility characteristics of similar organic compounds. |

Spectroscopic Data

The expected spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. The following are predicted values based on known spectroscopic data of similar molecules.[5][6][7][8][9]

2.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | d | 2H | Aromatic (ortho to butyl) |

| ~ 7.10 | d | 2H | Aromatic (ortho to ethyl) |

| ~ 4.60 | t | 2H | -CH2-NO2 |

| ~ 3.20 | t | 2H | Ar-CH2- |

| ~ 2.60 | t | 2H | Ar-CH2-CH2-CH2-CH3 |

| ~ 1.60 | m | 2H | Ar-CH2-CH2-CH2-CH3 |

| ~ 1.35 | m | 2H | Ar-CH2-CH2-CH2-CH3 |

| ~ 0.90 | t | 3H | Ar-CH2-CH2-CH2-CH3 |

2.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Aromatic (quaternary, C-butyl) |

| ~ 135 | Aromatic (quaternary, C-ethyl) |

| ~ 129 | Aromatic (CH, ortho to butyl) |

| ~ 128 | Aromatic (CH, ortho to ethyl) |

| ~ 75 | -CH2-NO2 |

| ~ 35 | Ar-CH2- |

| ~ 33 | Ar-CH2-CH2-CH2-CH3 |

| ~ 31 | Ar-CH2-CH2-CH2-CH3 |

| ~ 22 | Ar-CH2-CH2-CH2-CH3 |

| ~ 14 | Ar-CH2-CH2-CH2-CH3 |

2.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~ 2950-2850 | C-H stretching (aliphatic) |

| ~ 1550 | N-O asymmetric stretching (NO2) |

| ~ 1370 | N-O symmetric stretching (NO2) |

| ~ 830 | C-H out-of-plane bending (para-disubstituted benzene) |

2.2.4. Mass Spectrometry (MS)

| m/z | Assignment |

| 207 | [M]+ (Molecular ion) |

| 161 | [M - NO2]+ |

| 149 | [M - C2H4NO2]+ or [C10H13]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 57 | [C4H9]+ (Butyl cation) |

Conclusion

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-butyl-4-nitrobenzene | 20651-75-6 [chemicalbook.com]

- 5. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]

- 9. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Butyl-4-(2-nitro-ethyl)-benzene

Disclaimer: 1-Butyl-4-(2-nitro-ethyl)-benzene is a sparsely documented compound in scientific literature. Consequently, this guide is a projection based on established principles of organic chemistry and data from structurally analogous compounds. All quantitative data should be treated as estimations, and experimental protocols are hypothetical.

Introduction

This compound is an aromatic nitro compound. Its structure comprises a benzene ring substituted with a butyl group and a 2-nitroethyl group at the para position. This guide delineates its predicted chemical properties and reactivity, offering valuable insights for researchers in medicinal chemistry and materials science. The butyl group, an alkyl substituent, generally enhances lipophilicity. The nitroethyl moiety is a versatile functional group, pivotal in various synthetic transformations.

Chemical and Physical Properties

The physicochemical properties of this compound have been estimated based on data from analogous compounds such as 1-butyl-4-nitrobenzene and (2-nitroethyl)benzene.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Predicted to be a pale yellow oil |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |

Synthesis

A plausible synthetic route to this compound is via a Henry reaction (nitroaldol condensation) between 4-butylbenzaldehyde and nitromethane, followed by reduction of the intermediate nitroalkene.

Proposed Synthetic Workflow

CAS number and molecular structure of 1-Butyl-4-(2-nitro-ethyl)-benzene

Disclaimer: The compound 1-Butyl-4-(2-nitro-ethyl)-benzene is not found in readily available chemical databases. Therefore, this document presents a theoretical guide based on established chemical principles. All information, including the CAS number, molecular structure, properties, and experimental protocols, are predictive and have not been experimentally validated.

Introduction

This technical guide provides a comprehensive overview of the theoretical compound this compound for researchers, scientists, and drug development professionals. In the absence of published experimental data, this document outlines a predicted molecular structure, estimated physicochemical properties, and a plausible synthetic route based on well-established organic chemistry reactions.

Proposed Molecular Structure and Properties

The proposed structure for this compound consists of a benzene ring substituted with a butyl group at the C1 position and a 2-nitroethyl group at the C4 position.

Molecular Formula: C₁₂H₁₇NO₂

Molecular Weight: 207.27 g/mol

Predicted CAS Number: Not assigned.

The molecular structure is depicted below:

Caption: Proposed molecular structure of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is a three-step process commencing with 4-butylbenzaldehyde. The initial step involves a Henry reaction, followed by dehydration and subsequent reduction of the resulting double bond.

Caption: Proposed synthetic workflow for this compound.

Theoretical Experimental Protocols

Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol via Henry Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1]

-

Materials: 4-butylbenzaldehyde, nitroethane, a base catalyst (e.g., sodium hydroxide or an amine-based catalyst), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 4-butylbenzaldehyde in the chosen solvent in a reaction flask.

-

Add nitroethane to the solution.

-

Slowly add the base catalyst to the mixture while stirring at a controlled temperature (typically between 0°C and room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

-

Purify the product by column chromatography.

-

Step 2: Dehydration to 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene

The β-nitro alcohol intermediate can be dehydrated to form a nitroalkene.

-

Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, a dehydrating agent (e.g., acetic anhydride or a strong acid catalyst), and a suitable solvent.

-

Procedure:

-

Dissolve the purified β-nitro alcohol in the chosen solvent.

-

Add the dehydrating agent to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude nitroalkene.

-

Purify by column chromatography.

-

Step 3: Reduction to this compound

Selective reduction of the carbon-carbon double bond of the nitroalkene without affecting the nitro group is required. Sodium borohydride is a suitable reagent for this transformation.

-

Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, sodium borohydride (NaBH₄), and a protic solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve the purified nitroalkene in the chosen solvent.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to proceed at a low temperature, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction with a dilute acid.

-

Extract the final product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain the crude this compound.

-

Purify the final compound by column chromatography.

-

Data Summary

The following table summarizes the predicted and known properties of the target compound and its key precursor.

| Property | This compound (Predicted) | 1-Butyl-4-ethylbenzene (Known Precursor) |

| CAS Number | Not Assigned | 15181-08-5[2] |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈[2] |

| Molecular Weight | 207.27 g/mol | 162.27 g/mol [2][3] |

| Appearance | Likely a pale yellow oil or low-melting solid | Liquid |

| Boiling Point | Estimated >250 °C | Not available |

| Solubility | Insoluble in water; soluble in common organic solvents | Not available |

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed three-step synthesis, starting from commercially available 4-butylbenzaldehyde, utilizes well-established chemical transformations. The predicted properties are based on the proposed molecular structure. It is crucial to reiterate that all information presented herein is theoretical and requires experimental verification. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and study of this novel compound.

References

Potential Biological Activities of 1-Butyl-4-(2-nitro-ethyl)-benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Butyl-4-(2-nitro-ethyl)-benzene represent a class of organic compounds with significant potential for a range of biological activities. While direct research on this specific scaffold is limited, the broader family of nitroaromatic compounds, including nitrobenzene and β-nitrostyrene derivatives, has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide synthesizes the available data on structurally related compounds to provide insights into the potential pharmacological profile of this compound derivatives. Detailed experimental protocols for evaluating these biological activities are provided, alongside a discussion of potential mechanisms of action and relevant signaling pathways. All quantitative data from analogous compounds is presented in structured tables for comparative analysis.

Introduction

The nitro group is a well-established pharmacophore in medicinal chemistry, known to impart a diverse range of biological activities to organic molecules.[1] Its strong electron-withdrawing nature can influence the pharmacokinetic and pharmacodynamic properties of a compound, often playing a crucial role in its mechanism of action.[2] The general structure of this compound combines a substituted benzene ring with a nitroalkane moiety, features that are present in numerous bioactive molecules. This guide explores the therapeutic potential of its derivatives by examining the established activities of analogous compounds.

Potential Biological Activities

Based on the activities of structurally similar nitro compounds, derivatives of this compound are hypothesized to exhibit the following biological effects:

Anticancer Activity

Nitroaromatic compounds have been extensively investigated for their potential as anticancer agents.[3] The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) under hypoxic conditions found in solid tumors, leading to DNA damage and apoptosis in cancer cells.[4] Furthermore, some nitrobenzene derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[5]

Antimicrobial Activity

The antimicrobial properties of nitro compounds are well-documented.[2] A widely accepted mechanism involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates such as nitroso and superoxide species. These reactive species can then covalently bind to and damage cellular macromolecules like DNA, resulting in cell death.[6] This broad-spectrum activity has been observed against various bacteria and fungi.[7]

Anti-inflammatory Activity

Certain nitro-containing compounds have demonstrated significant anti-inflammatory effects. The mechanisms underlying this activity can be multifaceted, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the production of inflammatory mediators. For instance, some benzene derivatives can inhibit the release of pro-inflammatory mediators from immune cells.

Quantitative Biological Activity Data of Analogous Compounds

The following tables summarize the reported biological activities of compounds structurally related to this compound. It is important to note that these are not direct data for the specified compound but for its analogues, providing an indication of potential activity.

Table 1: Anticancer Activity of Representative Nitrobenzene and β-Nitrostyrene Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | Colorectal cancer cells | Cell Viability Assay | Not specified | [8] |

| Nitrobenzamide derivative 5 | RAW 264.7 | Nitric Oxide Production | 3.7 | [9] |

| Nitrobenzamide derivative 6 | RAW 264.7 | Nitric Oxide Production | 5.3 | [9] |

| 4-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 58.0 | [4] |

| 3-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 12.2 | [4] |

| 2-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 25.9 | [4] |

Table 2: Antimicrobial Activity of Representative Nitroaromatic Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 128 | [1] |

| Nitrofurazone analogue 32 | Bacillus subtilis ATCC 6633 | < 0.002 | [10] |

| Nitrofurazone analogue 38 | Staphylococcus spp. | 0.002–0.98 | [10] |

| Pyrazoline derivative 22 | Enterococcus faecalis | 32 | [11] |

| Pyrazoline derivative 24 | Enterococcus faecalis | 32 | [11] |

Table 3: Anti-inflammatory Activity of a Representative Butyl-substituted Phenolic Compound

| Compound/Derivative | Assay | Dosage | Inhibition (%) | Reference |

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Acetic acid-induced abdominal writhing | 200 mg/kg | 48.3 | [4] |

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Carrageenan-induced paw edema | 100 mg/kg | 33.8 - 42.6 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The growth of the microorganism is assessed after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[14]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.[14]

Procedure:

-

Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for a week.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, insights can be drawn from related nitro compounds. Electrophilic nitroalkenes, for example, are known to interact with nucleophilic cysteine residues in signaling proteins, thereby triggering downstream cellular responses.

Two key stress-responsive pathways that may be activated are:

-

The Keap1-Nrf2 Signaling Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Electrophilic compounds can modify Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.

-

The Heat Shock Response (HSR) Pathway: This pathway protects cells from proteotoxic stress. Some nitro compounds can activate the heat shock factor 1 (HSF1), which induces the expression of heat shock proteins that function as molecular chaperones.

The potential anticancer and anti-inflammatory effects of this compound derivatives may be mediated through the modulation of these and other signaling cascades.

Visualizations

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Caption: Hypothetical activation of the Keap1-Nrf2 signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the extensive research on analogous nitroaromatic compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide suggest that these derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of their pharmacological profiles. Further research is warranted to synthesize and test these compounds to validate their therapeutic potential and elucidate their precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of substituted nitrobenzenes.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes to substituted nitrobenzenes, crucial intermediates in the pharmaceutical and fine chemical industries. We will explore the core methodologies, present quantitative data for key transformations, and provide detailed experimental protocols.

Electrophilic Nitration

Electrophilic nitration remains the most direct and widely used method for the synthesis of nitroaromatics. The reaction involves the introduction of a nitro group (-NO2) onto an aromatic ring using a nitrating agent.

The general mechanism proceeds via the formation of the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich aromatic ring. The choice of nitrating agent and reaction conditions is crucial and depends on the reactivity of the aromatic substrate.

Caption: General mechanism of electrophilic aromatic nitration.

Classical Nitration: Mixed Acid

The most common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

Table 1: Synthesis of Nitrobenzene using Mixed Acid

| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | HNO3/H2SO4 | 50-60 | 1 | 95 | |

| Toluene | HNO3/H2SO4 | 30-40 | 1.5 | 96 (o: 59, p: 37) | |

| Chlorobenzene | HNO3/H2SO4 | 70 | 2 | 98 (o: 30, p: 70) |

Experimental Protocol: Synthesis of Nitrobenzene

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to below 10 °C.

-

Slowly add 40 mL of concentrated nitric acid through the dropping funnel while maintaining the temperature below 15 °C.

-

Once the addition is complete, slowly add 39 g (0.5 mol) of benzene dropwise over 30 minutes, ensuring the temperature does not exceed 60 °C.

-

After the addition of benzene, continue stirring for an additional hour at 50-60 °C.

-

Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water.

-

Separate the organic layer, wash it with water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation to obtain the final product.

Milder Nitrating Agents

For substrates that are sensitive to strong acids or prone to oxidation, milder nitrating agents are employed.

Table 2: Nitration using Milder Reagents

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Dilute HNO3 | Water | 20 | 8 | 50 (o: 35, p: 15) | |

| Aniline | Ac2O, then HNO3/H2SO4 | Acetic Acid | 0-5 | 3 | 70 (p-nitroacetanilide) | |

| Veratrole | CAN, NaNO2 | Acetonitrile | 25 | 0.5 | 92 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key method for introducing a nitro group to an aromatic ring that is already substituted with a good leaving group and activated by electron-withdrawing groups.

Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds

Disclaimer: No specific safety, handling, or toxicological data has been found for 1-Butyl-4-(2-nitro-ethyl)-benzene. This guide has been compiled using data from structurally similar compounds, primarily 1-butyl-4-nitrobenzene and nitrobenzene . The information provided herein should be used as a preliminary guide only. It is imperative to handle this compound with extreme caution, assuming it may possess hazards similar to or greater than its structural analogs until specific data becomes available. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety information, handling procedures, and physicochemical data for compounds structurally related to this compound.

Executive Summary of Hazards

Nitroaromatic compounds, as a class, are recognized for their potential toxicity. The primary hazards associated with the surrogate compounds, and therefore potentially with this compound, include:

-

Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Organ Damage: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[2]

-

Carcinogenicity: Suspected of causing cancer.[1]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1]

-

Flammability: Combustible liquid.[3]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for structurally related compounds.

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-Butyl-4-nitrobenzene | Nitrobenzene | 4-Ethylnitrobenzene |

| CAS Number | 20651-75-6[4][5][6] | 98-95-3[1] | 100-12-9[7][8] |

| Molecular Formula | C10H13NO2[4][5][6] | C6H5NO2 | C8H9NO2[7][8] |

| Molecular Weight | 179.22 g/mol [4][5] | 123.11 g/mol | 151.16 g/mol [7] |

| Appearance | Light yellow to Amber to Dark green clear liquid[5] | Yellowish, oily liquid | Clear yellow liquid[7] |

| Boiling Point | Not available | 210-211 °C[3] | Not available |

| Melting Point | Not available | 5-6 °C[3] | Not available |

| Flash Point | Not available | 88 °C[3] | Not available |

| Water Solubility | Not available | 1.9 g/L at 20 °C | Not available |

Table 2: Toxicological Data for Nitrobenzene

| Endpoint | Value | Species | Route | Reference |

| LD50 (Oral) | 640 mg/kg | Rat | Oral | [1](--INVALID-LINK--) |

| LD50 (Dermal) | 760 mg/kg | Rabbit | Dermal | [1](--INVALID-LINK--) |

| LC50 (Inhalation) | 280 ppm/4h | Rat | Inhalation | [1](--INVALID-LINK--) |

Safety and Handling Protocols

Based on the hazards identified for related nitroaromatic compounds, the following handling procedures are recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling nitroaromatic compounds.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The container should be clearly labeled with the compound's name and associated hazards.

-

Segregation: Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these protocols.

Experimental Protocols

No specific experimental protocols for this compound were found. However, general laboratory procedures for handling toxic and combustible liquids should be strictly followed.

General Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[9]

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Signaling Pathways and Logical Relationships

The primary toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia. The following diagram illustrates the simplified logical relationship leading to this condition.

Conclusion

While specific data for this compound is not available, the information on structurally related compounds like 1-butyl-4-nitrobenzene and nitrobenzene provides a strong basis for a cautious and well-informed approach to its handling and use in a research setting. The potential for significant toxicity necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is required to fully characterize the physicochemical, toxicological, and hazardous properties of this compound.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. gov.uk [gov.uk]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 7. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Butyl-4-(2-nitro-ethyl)-benzene

Introduction

1-Butyl-4-(2-nitro-ethyl)-benzene is a nitroaromatic compound with potential applications in various research and development sectors, including drug discovery and materials science. An understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This technical guide provides a predictive overview of its solubility in common solvents and its stability under various conditions. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties.

Predicted Physicochemical Properties

The structure of this compound, featuring a nonpolar n-butyl group and benzene ring, along with a polar 2-nitro-ethyl substituent, suggests a molecule with moderate polarity. This duality will govern its solubility profile. The presence of the nitro group on an alkyl chain attached to the benzene ring will also influence its chemical stability.

Data Presentation: Predicted Solubility and Stability

The following tables summarize the predicted solubility and stability of this compound. These are estimations and require experimental verification.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The large nonpolar butyl-benzene moiety is expected to dominate, limiting solubility in highly polar protic solvents. Some solubility in alcohols may be observed due to dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate the polar nitro group and also interact favorably with the aromatic ring and alkyl chain. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether | Soluble to Very Soluble | The significant nonpolar character of the molecule suggests good solubility in nonpolar and weakly polar organic solvents. |

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Thermal (Elevated Temperature) | Moderately Stable | Products of nitro group reduction or side-chain oxidation. | Nitroaromatic compounds can be susceptible to thermal degradation.[1] |

| Photolytic (UV/Vis Light) | Potentially Unstable | Photoreduction or rearrangement products. | Aromatic nitro compounds can undergo photochemical reactions. |

| Aqueous (pH 3, 7, 9) | Stable at neutral pH. Potential for hydrolysis or elimination at extreme pH. | Hydrolysis of the nitro group or elimination to form a vinyl derivative. | The stability of the nitro-ethyl group may be pH-dependent. |

| Oxidative (e.g., H₂O₂) | Potentially Unstable | Oxidation of the butyl chain or benzene ring. | Strong oxidizing agents can react with the alkyl and aromatic moieties. |

| Reductive (e.g., NaBH₄) | Unstable | Reduction of the nitro group to an amino group. | The nitro group is readily reduced by common reducing agents. |

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol describes a general method for determining the solubility of a solid organic compound in various solvents.[2][3][4][5]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Qualitative Solubility Assessment: a. Add approximately 1-2 mg of the compound to a small test tube. b. Add 1 mL of the selected solvent. c. Vigorously mix the contents using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for any undissolved solid. e. Classify as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Solubility Determination (Equilibrium Solubility Method): a. Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials. b. Equilibrate the samples in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the samples to stand undisturbed for a short period to allow undissolved solids to settle. d. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. e. Prepare a series of dilutions of the filtered supernatant. f. Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the dissolved compound. g. Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a general approach for evaluating the stability of a compound under various stress conditions.[6]

Objective: To assess the stability of this compound under thermal, photolytic, and different pH conditions.

Materials:

-

This compound

-

Solutions of the compound in a suitable solvent (e.g., acetonitrile/water)

-

pH buffers (e.g., pH 3, 7, and 9)

-

Temperature-controlled oven

-

Photostability chamber

-

Analytical instrumentation for quantification (e.g., HPLC-UV with a diode-array detector)

Procedure:

-

Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). b. For each stress condition, transfer aliquots of the stock solution into separate vials.

-

Stress Conditions: a. Thermal Stability: Place the sample vials in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). b. Photostability: Expose the sample vials to a controlled light source (e.g., UV and visible light) in a photostability chamber. Wrap control samples in aluminum foil to protect them from light. c. pH Stability: For aqueous stability testing, dilute the stock solution with buffers of different pH values (e.g., pH 3, 7, and 9).

-

Time-Point Analysis: a. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition. b. Analyze the samples immediately using a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products. c. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point. b. Identify and, if possible, characterize any major degradation products using techniques like LC-MS.

Mandatory Visualizations

Caption: Experimental workflow for determining compound solubility.

Caption: Workflow for chemical stability assessment.

References

In-depth Technical Guide on the Theoretical and Computational Studies of 1-Butyl-4-(2-nitro-ethyl)-benzene

Introduction

1-Butyl-4-(2-nitro-ethyl)-benzene is an organic molecule whose specific theoretical and computational studies are not extensively available in publicly accessible scientific literature. This guide, therefore, will establish a foundational understanding by drawing parallels from computational studies of closely related nitrobenzene and alkylbenzene derivatives. Such studies typically employ quantum chemical methods to elucidate molecular structure, electronic properties, and reactivity. For researchers and drug development professionals, this theoretical framework is crucial for predicting the molecule's behavior, potential biological activity, and for designing further experimental studies.

Computational Methodology: A General Protocol

While specific experimental protocols for this compound are not documented in the available literature, a standard computational protocol for analyzing such a molecule would typically involve the following steps. This workflow is a standard approach in computational chemistry for characterizing a new or understudied molecule.[1][2][3]

A generalized computational workflow for the theoretical analysis of a molecule like this compound is presented below.

Caption: Generalized workflow for computational analysis.

Theoretical Data for Structurally Related Compounds

Due to the absence of specific data for this compound, this section presents theoretical data for nitrobenzene and other related derivatives to provide a comparative context. These values are derived from computational studies and offer insights into the expected properties of the target molecule.

Table 1: Calculated Structural Parameters of Nitrobenzene

This table summarizes the key bond lengths and angles for nitrobenzene, a core component of the target molecule's structure. These parameters are typically determined through methods like gas-phase electron diffraction combined with theoretical calculations.[4]

| Parameter | Value (re) | Uncertainty |

| r(C–C)av | 1.391 Å | (3) |

| r(C–N) | 1.468 Å | (4) |

| r(N–O) | 1.223 Å | (2) |

| r(C–H)av | 1.071 Å | (3) |

| ∠ C2–C1–C6 | 123.5° | (6) |

| ∠ C–C–N | 118.2° | (3) |

| ∠ C–N–O | 117.9° | (2) |

| ∠ O–N–O | 124.2° | (4) |

Table 2: Conceptual Physicochemical Properties of Related Nitro-Aromatic Compounds

This table lists several computed and experimental properties for various nitro-substituted benzene derivatives. These properties are relevant for understanding the potential behavior of this compound in different environments.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 1-Butyl-4-nitrobenzene[5][6] | C10H13NO2 | 179.22 | 3.9 |

| 1-tert-Butyl-4-nitrobenzene[7] | C10H13NO2 | 179.22 | 3.9 |

| 1-Ethyl-4-nitrobenzene[8][9][10] | C8H9NO2 | 151.16 | 2.8 |

| 1-Ethyl-2-nitrobenzene[11] | C8H9NO2 | 151.16 | 2.8 |

Logical Relationships in Computational Analysis

The process of theoretical analysis involves a series of logical steps, from defining the molecular structure to interpreting its calculated properties. The following diagram illustrates the relationships between the key stages of such an analysis.

Caption: Logical flow of theoretical analysis.

References

- 1. journalajopacs.com [journalajopacs.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 6. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]

- 10. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 1-ethyl-2-nitro- [webbook.nist.gov]

discovery and history of 1-Butyl-4-(2-nitro-ethyl)-benzene

An In-depth Technical Guide to the Synthesis and Putative History of 1-Butyl-4-(2-nitro-ethyl)-benzene

Introduction

This compound is an aromatic nitroalkane. Its structure consists of a benzene ring substituted with a butyl group at the 1-position and a 2-nitroethyl group at the 4-position. While the history of this specific molecule is not documented, its synthesis can be envisioned through a series of fundamental organic reactions, the history of which is well-established. This guide will detail a probable synthetic route, focusing on the historical discovery of the key chemical transformations and providing detailed experimental protocols for similar reactions.

Proposed Synthetic Pathway

A logical synthetic route to this compound involves two primary steps:

-

Henry Reaction (Nitroaldol Reaction): The condensation of 4-butylbenzaldehyde with nitromethane to form 1-(4-butylphenyl)-2-nitroethanol.

-

Reductive Deoxygenation: The reduction of the hydroxyl group in 1-(4-butylphenyl)-2-nitroethanol to yield the target compound, this compound.

This proposed pathway is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Discovery and History of Key Reactions

The Henry Reaction (Nitroaldol Reaction)

The cornerstone of the proposed synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction. Discovered in 1895 by the Belgian chemist Louis Henry, it involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This reaction is analogous to the aldol reaction.[1]

The synthetic utility of the Henry reaction is significant because the resulting β-nitro alcohols are valuable intermediates. They can be readily converted to other functional groups; for instance, dehydration yields nitroalkenes, and reduction of the nitro group leads to β-amino alcohols.[1]

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to the proposed synthesis of this compound.

Protocol for Henry Reaction of an Aromatic Aldehyde

This protocol is adapted from procedures for the Henry reaction between benzaldehyde and nitromethane.[3]

Reaction: 4-butylbenzaldehyde + nitromethane → 1-(4-butylphenyl)-2-nitroethanol

Materials:

-

4-butylbenzaldehyde

-

Nitromethane

-

Solid base catalyst (e.g., layered double hydroxides)

-

Solvent (e.g., isopropanol)

Procedure:

-

A mixture of 4-butylbenzaldehyde (10 mmol) and nitromethane (15 mmol) in isopropanol (50 mL) is prepared in a round-bottom flask.

-

The solid base catalyst (1 g) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol for Reductive Deoxygenation of a β-Nitro Alcohol

This protocol is based on the dehydroxylation of 2-nitroalcohols using tri-n-butyltin hydride.[4]

Reaction: 1-(4-butylphenyl)-2-nitroethanol → this compound

Materials:

-

1-(4-butylphenyl)-2-nitroethanol

-

Tri-n-butyltin hydride (n-Bu3SnH)

-

Deionized water

-

Ether

-

Sodium sulfate (Na2SO4)

Procedure:

-

A heterogeneous mixture of 1-(4-butylphenyl)-2-nitroethanol (1.2 mmol) and tri-n-butyltin hydride (1.3 mmol) in deionized water (2 mL) is placed in a 10-mL microwave vessel.

-

The vessel is sealed and irradiated in a microwave oven at 300W and 80°C for 5-20 minutes.

-

After cooling, the mixture is extracted with ether.

-

The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by silica gel chromatography.

Data Presentation

As this compound is not well-documented, quantitative data for this specific compound is unavailable. However, data for related precursor molecules is provided below for reference.

Table 1: Physical and Chemical Properties of Precursor and Related Molecules

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 1-Butyl-4-nitrobenzene | C10H13NO2 | 179.2157 | 20651-75-6 | [5][6] |

| 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | 179.22 | 3282-56-2 | [7] |

| 1-ethyl-4-nitrobenzene | C8H9NO2 | 151.16 | 100-12-9 | [8] |

| 1-nitro-ethyl-benzene | C8H9NO2 | 151.165 | 7214-61-1 | [9] |

| 1-Methoxy-4-(2-nitroethyl)benzene | C9H11NO3 | 181.1885 | 31236-71-2 | [4] |

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: General workflow from starting materials to the purified final product.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 4. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 6. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-(2-nitro-ethyl)-benzene is a versatile intermediate in organic synthesis, serving as a precursor to a variety of valuable compounds. Its primary utility lies in the reactivity of the nitroethyl group, which can be readily transformed into other functional moieties. This document outlines the synthesis of this compound via the Henry reaction and details its subsequent applications in the preparation of phenethylamine derivatives through nitro group reduction and phenylacetone derivatives via the Nef reaction. Detailed experimental protocols and representative data are provided to facilitate its use in research and development.

Synthesis of this compound

The most direct route to this compound is the Henry (nitroaldol) reaction.[1] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2] In this case, 4-butylbenzaldehyde is reacted with nitroethane in the presence of a base to yield the intermediate β-nitro alcohol, 1-(4-butylphenyl)-2-nitropropan-1-ol. Subsequent dehydration of this intermediate would lead to the corresponding nitroalkene, and further reduction would be required to obtain this compound. For the purpose of these application notes, the key reactive intermediate is the product of the Henry reaction and its derivatives.

Reaction Scheme:

Caption: Synthesis of the β-nitro alcohol intermediate via the Henry reaction.

Application I: Synthesis of 4-Butylphenethylamine Derivatives

A primary application of the nitroalkane moiety is its reduction to a primary amine. This transformation provides a direct route to phenethylamine derivatives, which are prevalent scaffolds in medicinal chemistry and pharmacology. The reduction of the nitro group in the vicinity of the butylphenyl group can be achieved through various methods, including catalytic hydrogenation.[3]

Signaling Pathway/Workflow:

Caption: Pathway to β-amino alcohols from β-nitro alcohols.

Application II: Synthesis of 4-Butylphenylacetone Derivatives

The Nef reaction provides a method for converting a primary or secondary nitroalkane into a carbonyl compound.[4] This is typically achieved by forming the nitronate salt with a base, followed by hydrolysis with a strong acid.[5] Applying this to a derivative of this compound allows for the synthesis of the corresponding ketone, 1-(4-butylphenyl)propan-2-one. This transformation is valuable for accessing phenylacetone scaffolds.

Logical Relationship Diagram:

Caption: Logical workflow of the Nef reaction.

Data Presentation

Table 1: Representative Conditions and Yields for the Henry Reaction of Aromatic Aldehydes with Nitroethane

| Aldehyde | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | n-Butylamine | Ethanol | Reflux | 8 | 64 | [6] |

| 4-Nitrobenzaldehyde | [H2mpz]Fe(SO4)2 | Methanol | RT | 24 | 75 | [7] |

| 4-Methoxybenzaldehyde | [H2mpz]Fe(SO4)2 | Methanol | RT | 24 | 92 | [7] |

| Benzaldehyde | Layered Double Hydroxide | None (Microwave) | 90 | 0.5 | >90 |[2][8] |

Table 2: Representative Methods for the Reduction of Nitroalkanes to Amines

| Substrate Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aliphatic Nitro | LiAlH4 | THF | Reflux | High | [7] |

| Aromatic Nitro | H2, Pd/C | Methanol | RT, 1 atm | >90 | [9] |

| Aliphatic Nitro | Zn dust, Formic Acid | Methanol | RT | High | [3] |

| Aromatic Nitro | Iron, Acetic Acid | Reflux | Reflux | High |[3] |

Table 3: Representative Conditions and Yields for the Nef Reaction

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium salt of nitroethane | Sulfuric Acid | - | 70 (Acetaldehyde) | [4] |

| Potassium salt of 1-phenylnitroethane | Sulfuric Acid | - | High (Acetophenone) | [4] |

| Nitrocyclohexane | Sodium methoxide on silica gel | 80°C | 99 (Cyclohexanone) | [10] |

| Secondary nitroalkanes | DBU | Acetonitrile, 60°C | High |[10] |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-butylphenyl)-2-nitropropan-1-ol (Henry Reaction)

Materials:

-

4-butylbenzaldehyde

-

Nitroethane

-

n-Butylamine

-

Ethanol, anhydrous

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure (adapted from a similar synthesis[6]):

-

To a 250 mL round-bottomed flask, add 4-butylbenzaldehyde (10 mmol, 1.62 g) and nitroethane (12 mmol, 0.90 g).

-

Add 50 mL of anhydrous ethanol to the flask.

-

Add n-butylamine (1 mmol, 0.073 g) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 1-(4-butylphenyl)-2-nitropropan-1-ol to 2-amino-1-(4-butylphenyl)propan-1-ol

Materials:

-

1-(4-butylphenyl)-2-nitropropan-1-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

Procedure (a general catalytic hydrogenation protocol):

-

Dissolve 1-(4-butylphenyl)-2-nitropropan-1-ol (5 mmol) in 50 mL of methanol in a round-bottomed flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the flask and flush with hydrogen gas.

-

Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified further if necessary.

Protocol 3: Conversion of a Secondary Nitroalkane to a Ketone (Nef Reaction)

Materials:

-

A secondary nitroalkane derivative (e.g., 1-butyl-4-(2-nitropropyl)benzene)

-

Sodium hydroxide

-

Sulfuric acid, concentrated

-

Ice

-

Separatory funnel

-

Beakers and flasks

Procedure (classic Nef reaction conditions[4]):

-

Formation of the Nitronate Salt: Dissolve the secondary nitroalkane (10 mmol) in a suitable solvent like ethanol or methanol. Add a stoichiometric amount of aqueous sodium hydroxide and stir until the salt is formed.

-

Hydrolysis: Prepare a beaker with a stirred solution of dilute sulfuric acid (e.g., 4 M) cooled in an ice bath.

-

Slowly add the solution of the nitronate salt to the cold, stirred sulfuric acid. A color change may be observed.[11]

-

Continue stirring for a short period (e.g., 15-30 minutes) at low temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude ketone product.

-

Purify the ketone by distillation or column chromatography.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nef reaction - Wikipedia [en.wikipedia.org]

- 5. Nef Reaction [organic-chemistry.org]

- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Nef_reaction [chemeurope.com]

Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-(2-nitro-ethyl)-benzene is a versatile, though not widely documented, building block with significant potential in medicinal chemistry. Its primary utility lies in its capacity to serve as a precursor for the synthesis of 4-butylphenethylamine and its derivatives. The phenethylamine scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of pharmacologically active compounds that target the central nervous system (CNS) and other biological systems.[1][2][3] The presence of the nitro group in this compound offers a convenient handle for chemical modification, most notably its reduction to a primary amine, which opens up a vast chemical space for the development of novel therapeutic agents.

While direct applications of this compound are not extensively reported in publicly available literature, its value as a synthetic intermediate can be inferred from the well-established chemistry of nitroalkanes and the broad biological activities of phenethylamines. These activities include, but are not limited to, antidepressant, anxiolytic, antipsychotic, and stimulant effects, primarily through modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine.

This document provides detailed application notes and protocols for the potential use of this compound as a building block in medicinal chemistry, focusing on its synthesis and subsequent transformation into the pharmacologically relevant 4-butylphenethylamine scaffold. The protocols provided are based on established chemical transformations of analogous compounds.

Synthetic Applications and Potential Pharmacological Relevance

The primary application of this compound in medicinal chemistry is its role as a precursor to 4-butylphenethylamine. The conversion of the nitroethyl group to an aminoethyl group is a key transformation that unlocks the potential for generating a library of bioactive molecules.

Key Synthetic Transformations:

-

Reduction of the Nitro Group: The most critical reaction is the reduction of the nitro group to a primary amine. This transformation is a well-established and efficient method for the synthesis of amines.[4][5][6] Various reducing agents can be employed, each with its own advantages in terms of yield, selectivity, and compatibility with other functional groups.

-

N-Functionalization of the Resulting Amine: The resulting 4-butylphenethylamine can be further modified at the nitrogen atom through reactions such as acylation, alkylation, sulfonylation, and reductive amination to generate a diverse range of derivatives. These modifications can significantly impact the pharmacological profile of the resulting compounds.

Potential Pharmacological Targets:

Derivatives of 4-butylphenethylamine are expected to interact with a variety of biological targets, given the promiscuous nature of the phenethylamine scaffold. Potential targets include:

-

Monoamine Transporters: Dopamine transporter (DAT), Norepinephrine transporter (NET), and Serotonin transporter (SERT).

-

G-Protein Coupled Receptors (GPCRs): Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A/2C, etc.), and Adrenergic receptors (α and β).

-

Enzymes: Monoamine oxidase A and B (MAO-A and MAO-B).

The butyl group at the para-position of the benzene ring can influence the lipophilicity and metabolic stability of the compounds, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

The following protocols are provided as examples of how this compound can be synthesized and utilized as a building block. These are generalized procedures based on known chemical reactions of similar compounds and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound

This synthesis can be achieved via a two-step process involving a Henry reaction followed by dehydration.

Step 1: Henry Reaction of 4-Butylbenzaldehyde and Nitromethane

Caption: Workflow for the Henry reaction.

Materials:

-

4-Butylbenzaldehyde

-

Nitromethane

-

Base catalyst (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., methanol, ethanol)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 4-butylbenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add nitromethane (1.5-2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst (0.1-0.2 equivalents) to the cooled mixture while stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-butylphenyl)-2-nitroethanol.

-

Purify the product by column chromatography if necessary.

Step 2: Dehydration of 1-(4-Butylphenyl)-2-nitroethanol

Caption: Workflow for the dehydration step.

Materials:

-

1-(4-Butylphenyl)-2-nitroethanol

-

Dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride)

-

Base (e.g., pyridine, triethylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 1-(4-butylphenyl)-2-nitroethanol (1 equivalent) in the chosen solvent.

-

Add the base (2-3 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent (1.1-1.5 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Butyl-4-(2-nitro-vinyl)-benzene.

Note: The direct reduction of the nitrovinyl compound to the nitroethyl compound can be achieved using a selective reducing agent like sodium borohydride in the presence of a suitable catalyst.

Protocol 2: Reduction of this compound to 4-Butylphenethylamine

Caption: Workflow for the reduction of the nitro group.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Water and aqueous sodium hydroxide for workup

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with the organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-butylphenethylamine.

-

Purify by distillation or column chromatography.

Method B: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 6-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-butylphenethylamine.

Data Presentation

As no specific quantitative data for compounds derived directly from this compound is available, the following table presents hypothetical data for a series of N-substituted 4-butylphenethylamine derivatives to illustrate how such data would be structured. This is for exemplary purposes only.

| Compound ID | R-group on Amine | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |

| BPEA-01 | H | SERT | Binding | 150 |

| BPEA-02 | CH₃ | DAT | Uptake | 85 |

| BPEA-03 | Acetyl | MAO-B | Inhibition | 250 |

| BPEA-04 | Benzyl | 5-HT₂ₐ Receptor | Binding | 45 |

Signaling Pathways and Logical Relationships

The pharmacological effects of phenethylamine derivatives are often mediated through their interaction with monoamine signaling pathways. The following diagram illustrates the general mechanism of action for a hypothetical 4-butylphenethylamine derivative that acts as a monoamine reuptake inhibitor.

Caption: Monoamine reuptake inhibition by a phenethylamine.

Conclusion

This compound represents a valuable, albeit underutilized, building block for the synthesis of novel phenethylamine derivatives in medicinal chemistry. Its straightforward synthesis and the facile conversion of the nitro group to an amine provide a gateway to a rich chemical space with high potential for discovering new therapeutic agents targeting a range of neurological and psychiatric disorders. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this and related scaffolds in their drug discovery programs. Further research into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: A Detailed Experimental Protocol for the Two-Step Synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene. The synthesis commences with a base-catalyzed Henry condensation of 4-butylbenzaldehyde and nitroethane to yield the intermediate, 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene. This intermediate is subsequently subjected to a selective reduction using sodium borohydride to afford the target compound. This document outlines detailed methodologies for both synthetic steps, purification procedures, and analytical characterization. All quantitative data is presented in structured tables, and a visual representation of the experimental workflow is provided. Safety precautions for all hazardous reagents are detailed to ensure safe laboratory practice.

Introduction

Substituted nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to a variety of functional groups, including amines, ketones, and oximes. The target molecule, this compound, is a substituted nitroalkane with potential applications in medicinal chemistry and materials science. This protocol details a reliable and reproducible method for its synthesis, utilizing the well-established Henry reaction followed by a selective reduction of the resulting nitroalkene.

Experimental Protocols

Part 1: Synthesis of 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (Intermediate)